molecular formula C15H11NO3 B1399663 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester CAS No. 1154060-91-9

2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester

Cat. No. B1399663
M. Wt: 253.25 g/mol
InChI Key: ZQNCOAVQNZSKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester” is a chemical compound. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
    • Method : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
    • Results : This method has been successful due to its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Antimicrobial Agents

    • Field : Pharmacology
    • Application : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been developed as efficient derivatives in diverse fields of antimicrobial therapy .
    • Method : The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .
    • Results : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
  • Anticancer Agents
    • Field : Oncology
    • Application : Some substituted benzofurans have shown significant anticancer activities . For example, compound 36 was found to have significant cell growth inhibitory effects .
    • Method : The compound was tested on different types of cancer cells .
    • Results : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Therefore, “2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester”, as a benzofuran derivative, may have potential applications in the field of drug discovery.

properties

IUPAC Name

methyl 2-pyridin-2-yl-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-15(17)10-5-6-13-11(8-10)9-14(19-13)12-4-2-3-7-16-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNCOAVQNZSKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.